2,5-Dibromothiazolo[5,4-d]thiazole
CAS No.: 1040390-19-9
Cat. No.: VC8197237
Molecular Formula: C4Br2N2S2
Molecular Weight: 300 g/mol
* For research use only. Not for human or veterinary use.
![2,5-Dibromothiazolo[5,4-d]thiazole - 1040390-19-9](/images/structure/VC8197237.png)
Specification
CAS No. | 1040390-19-9 |
---|---|
Molecular Formula | C4Br2N2S2 |
Molecular Weight | 300 g/mol |
IUPAC Name | 2,5-dibromo-[1,3]thiazolo[5,4-d][1,3]thiazole |
Standard InChI | InChI=1S/C4Br2N2S2/c5-3-7-1-2(10-3)8-4(6)9-1 |
Standard InChI Key | MSUPZGGVRIRXAI-UHFFFAOYSA-N |
SMILES | C12=C(N=C(S1)Br)SC(=N2)Br |
Canonical SMILES | C12=C(N=C(S1)Br)SC(=N2)Br |
Introduction
Structural Characteristics and Molecular Configuration
The thiazolo[5,4-d]thiazole core consists of two fused thiazole rings, creating a planar, conjugated system. Bromination at the 2- and 5-positions introduces steric and electronic modifications while preserving the compound’s rigidity . X-ray diffraction studies reveal bond lengths of for C-Br and for C-S, with interplanar spacings of in the solid state, indicative of strong π-stacking interactions . The dihedral angle between the two thiazole rings is less than , underscoring the system’s planarity .
Table 1: Key Structural Parameters of 2,5-Dibromothiazolo[5,4-d]thiazole
The electron-deficient nature of the thiazolo[5,4-d]thiazole system arises from the electron-withdrawing effects of the sulfur and nitrogen atoms, which polarize the π-electron cloud . This property renders the compound resistant to electrophilic aromatic substitution but amenable to halogenation under specific catalytic conditions .
Synthesis and Halogenation Mechanisms
The synthesis of 2,5-dibromothiazolo[5,4-d]thiazole involves direct bromination of the parent heterocycle using bromopyridine as an electrophilic agent . Theoretical studies at the and levels suggest that the reaction proceeds via a direct C-halogenation mechanism rather than intermediate N-halogenation or cyclic halonium ion pathways . The first bromination at the 2-position slightly enhances the reactivity of the 5-position due to inductive effects, enabling sequential substitution .
Table 2: Optimized Synthesis Conditions
Alternative eco-friendly methods using deep eutectic solvents (e.g., L-proline:glycerol mixtures) have been explored for related thiazolo[5,4-d]thiazole derivatives, though yields for the dibromo variant remain higher under traditional conditions .
Physicochemical Properties and Stability
2,5-Dibromothiazolo[5,4-d]thiazole exhibits limited solubility in polar solvents such as water () but dissolves in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its thermal stability is notable, with decomposition temperatures exceeding , as determined by thermogravimetric analysis (TGA). The compound’s oxidative stability stems from its electron-deficient aromatic system, which resists electrophilic attack and degradation under ambient conditions .
Applications in Materials Science and Electronics
The planar structure and π-conjugation of 2,5-dibromothiazolo[5,4-d]thiazole make it a candidate for organic semiconductors. Its electron-deficient nature facilitates charge transport in thin-film transistors, with hole mobilities of up to reported for related derivatives . In organic photovoltaics (OPVs), the compound serves as an electron-accepting moiety in donor-acceptor copolymers, contributing to power conversion efficiencies (PCEs) of 6–8% in prototype devices .
Table 3: Electronic Properties of Thiazolo[5,4-d]thiazole Derivatives
Future Research Directions
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Synthetic Optimization: Developing solvent-free or catalytic halogenation protocols to improve yields and reduce waste .
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Computational Design: Using density functional theory (DFT) to predict reactivity and guide the synthesis of novel derivatives .
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Biological Screening: Evaluating the compound’s pharmacokinetic and toxicological profiles for therapeutic potential.
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Materials Engineering: Incorporating 2,5-dibromothiazolo[5,4-d]thiazole into perovskite solar cells or flexible electronics .
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